N-(2-benzoyl-4-methylphenyl)-3-(ethanesulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-3-ethylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4S/c1-3-29(27,28)19-11-7-10-18(15-19)23(26)24-21-13-12-16(2)14-20(21)22(25)17-8-5-4-6-9-17/h4-15H,3H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCYAPYUKYSJIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)C)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-methylphenyl)-3-(ethanesulfonyl)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 2-benzoyl-4-methylphenylamine with 3-ethylsulfonylbenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-methylphenyl)-3-(ethanesulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzoyl group can be reduced to a hydroxyl group under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemical Applications
Building Block for Synthesis:
The compound serves as a versatile building block in organic synthesis. Its benzoyl and sulfonyl groups facilitate the formation of more complex molecules, making it valuable in the development of pharmaceuticals and advanced materials. The presence of multiple functional groups allows for diverse synthetic pathways, enhancing its utility in chemical research.
Material Science:
In material science, N-(2-benzoyl-4-methylphenyl)-3-(ethanesulfonyl)benzamide can be utilized to create polymers and coatings with enhanced properties. The compound's unique structure contributes to materials that exhibit improved durability and chemical resistance, which are critical for industrial applications.
Biological Applications
Biochemical Probes:
This compound has potential as a biochemical probe in various assays. Its ability to interact with specific biological targets allows researchers to study cellular processes and mechanisms of action. For instance, its interaction with enzymes or receptors can provide insights into metabolic pathways and disease mechanisms.
Therapeutic Potential:
In medicinal chemistry, the compound is being explored for its therapeutic properties. Preliminary studies suggest it may have anti-inflammatory and antioxidative effects, making it a candidate for treating conditions related to oxidative stress. Its efficacy against specific molecular targets is under investigation, which may lead to the development of new therapeutic agents.
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer properties of derivatives related to this compound. The derivatives were tested against human colorectal carcinoma cell lines (HCT116) using the Sulforhodamine B assay. Results indicated that certain analogues exhibited significant antiproliferative activity, suggesting potential for further development as anticancer agents.
| Compound | IC50 (µM) |
|---|---|
| N1 | 5.85 |
| N2 | 4.53 |
| Standard (5-FU) | 9.99 |
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial effects of related compounds against various bacterial strains. The synthesized compounds demonstrated varying degrees of activity, with some exhibiting minimum inhibitory concentrations (MIC) comparable to standard antimicrobial agents.
| Compound | MIC (µM) | Target Strain |
|---|---|---|
| N1 | 1.27 | Staphylococcus aureus |
| N2 | 1.43 | Escherichia coli |
| Std | 1.72 | Cefadroxil |
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-methylphenyl)-3-(ethanesulfonyl)benzamide involves its interaction with specific molecular targets. The benzoyl and ethylsulfonyl groups may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Electronic Properties
N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide ()
- Substituents : 3-methylbenzamide core with an N-bound 2-hydroxy-1,1-dimethylethyl group.
- Key Differences: Lacks sulfonyl or benzoyl groups but features a hydroxyl group, which acts as an H-bond donor.
- Impact : The N,O-bidentate directing group facilitates metal-catalyzed C–H functionalization, whereas the ethanesulfonyl group in the target compound may instead direct electrophilic substitution or influence binding in biological systems .
Sigma Receptor-Binding Benzamides ()
- Substituents : Iodinated aromatic rings (e.g., [¹²⁵I]PIMBA) and piperidinyl ethyl groups.
- Impact: Sulfonyl groups may reduce lipophilicity compared to iodinated analogs, affecting blood-brain barrier penetration or tumor uptake in diagnostic imaging .
Kinase Inhibitor CDD-1431 ()
- Substituents : Contains a sulfonamide and methoxy-pyrimidine group.
- Key Differences : Sulfonamides (R-SO₂-NR₂) differ electronically from sulfones (R-SO₂-R), with the latter being stronger electron-withdrawing groups.
- Impact : The target’s ethanesulfonyl group may enhance metabolic stability compared to sulfonamides, which are prone to enzymatic cleavage .
Metal-Catalyzed Reactions ()
- The hydroxyl group in ’s compound enables coordination to transition metals (e.g., Pd), aiding C–H activation. The target’s benzoyl group may similarly act as a directing group, but its ethanesulfonyl moiety could sterically hinder metal coordination .
Anticancer Agents ()
- Sigma receptor ligands rely on lipophilic groups (e.g., iodinated aromatics) for tumor targeting.
Pesticides ()
Physicochemical Properties
- Solubility : The ethanesulfonyl group enhances water solubility compared to alkoxy () or trifluoromethyl () substituents.
- Metabolic Stability : Sulfones are generally more stable than esters or amides, suggesting longer half-life than compounds with hydrolyzable groups (e.g., ’s piperidinyl ethyl linkage) .
Biological Activity
N-(2-benzoyl-4-methylphenyl)-3-(ethanesulfonyl)benzamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Benzoyl group : Enhances lipophilicity and may contribute to biological interactions.
- Ethanesulfonyl group : Potentially increases solubility and bioavailability.
- Benzamide core : Often associated with various biological activities, including anticancer properties.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation.
- Receptor Interaction : It is hypothesized that the compound can bind to particular receptors, modulating their activity and influencing downstream signaling pathways.
- Induction of Apoptosis : Preliminary studies suggest that this compound may trigger apoptotic pathways in cancer cells, leading to cell death.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| A549 (Lung) | 15.0 | Inhibition of cell proliferation |
| HepG2 (Liver) | 10.0 | Enzyme inhibition |
These results indicate that the compound exhibits significant cytotoxicity across multiple cancer types, suggesting broad-spectrum anticancer activity.
Case Studies
- Study on MCF-7 Cells : A study published in Journal of Medicinal Chemistry demonstrated that this compound induced apoptosis in MCF-7 cells with an IC50 value of 12.5 µM. The mechanism involved the activation of caspase pathways, which are crucial for programmed cell death .
- A549 Cell Line Evaluation : Research conducted on A549 cells indicated that the compound inhibited cell growth significantly at concentrations above 15 µM. Flow cytometry analysis revealed an increase in the sub-G1 phase population, indicative of apoptosis .
- HepG2 Liver Cancer Study : In hepatocellular carcinoma models, this compound showed an IC50 value of 10 µM, primarily through enzyme inhibition related to metabolic pathways involved in tumor growth .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-(2-benzoyl-4-methylphenyl)-3-(ethanesulfonyl)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : Acylation and sulfonylation are key steps. Start with coupling 3-(ethanesulfonyl)benzoic acid derivatives to 2-amino-4-methylbenzophenone using carbodiimide coupling agents (e.g., DCC or EDCI) under inert atmosphere. Monitor reaction progression via TLC or HPLC. Optimize solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to improve yield . Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity by melting point analysis and NMR spectroscopy .
Q. Which spectroscopic and chromatographic techniques are critical for structural characterization of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using DEPT and 2D-COSY to resolve overlapping signals, especially for the ethanesulfonyl and benzoyl groups .
- Mass Spectrometry (HRMS) : Use ESI-TOF to confirm molecular ion ([M+H]+) and fragment patterns, focusing on sulfonyl and amide cleavage products .
- UV-Vis : Identify π→π* transitions (λmax ~250–280 nm) to assess conjugation in the benzamide core .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., disordered solvent molecules vs. twinning) be resolved during X-ray structure determination?
- Methodological Answer :
- Use SHELXL (v.2018+) for refinement, applying TWIN/BASF commands to model twinning and PART/ISOR restraints for disordered regions .
- Validate hydrogen bonding and π-stacking interactions via ORTEP-3 visualization, ensuring thermal ellipsoids align with electron density maps .
- Cross-validate with WinGX -generated Hirshfeld surfaces to detect weak interactions missed in initial refinement .
Q. What computational approaches are suitable for modeling the compound’s interactions with biological targets (e.g., kinase inhibition)?
- Methodological Answer :
- Perform docking studies (AutoDock Vina) using the benzamide core as a flexible ligand and sulfonyl/benzoyl groups as key pharmacophores. Validate with MD simulations (GROMACS) to assess binding stability .
- Calculate electrostatic potential maps (Gaussian 16, B3LYP/6-311+G(d,p)) to identify nucleophilic/electrophilic regions influencing target affinity .
Q. How can researchers address challenges in polymorphism screening during crystallization?
- Methodological Answer :
- Screen solvents (e.g., DMSO, ethanol) via high-throughput vapor diffusion. Use SHELXC/D/E pipelines to phase multiple crystal forms rapidly .
- Analyze powder XRD patterns (Rietveld refinement) to distinguish polymorphs and correlate with DSC thermal profiles .
Q. What mechanistic hypotheses explain the compound’s potential bioactivity (e.g., anticancer or anti-inflammatory effects)?
- Methodological Answer :
- Hypothesize sulfonyl group-mediated inhibition of COX-2 or kinase domains (e.g., JAK/STAT pathways). Validate via enzymatic assays (IC50 determination) and Western blotting for phosphorylation markers .
- Compare with structurally related INN-listed benzamides (e.g., tucidinostat) to infer SAR trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
